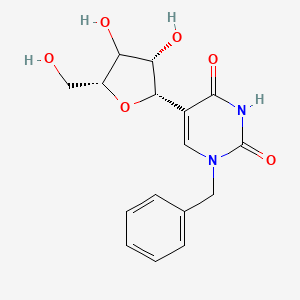
3beta-Acetoxyurs-12-en-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Acetoxyurs-12-en-11-one: is a naturally occurring ursane triterpenoid. It is known for its antimicrobial properties and can be isolated from the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl (Moraceae) . This compound has shown extensive antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxyurs-12-en-11-one typically involves the extraction from natural sources such as the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl . The extraction process involves the use of methanolic extracts, followed by purification steps to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process would involve the use of solvents and chromatographic techniques to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3beta-Acetoxyurs-12-en-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3beta-Acetoxyurs-12-en-11-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial properties against various bacteria and fungi
Medicine: Potential use in developing new antibiotics and antifungal agents.
Mecanismo De Acción
The antimicrobial activity of 3beta-Acetoxyurs-12-en-11-one is attributed to its ability to disrupt the cell membranes of bacteria and fungi . This disruption leads to the leakage of cellular contents and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with membrane lipids and proteins.
Comparación Con Compuestos Similares
11-Ketoamyrinacetate: Another ursane triterpenoid with similar antimicrobial properties.
Terminolic Acid: Known for its antimicrobial and anti-inflammatory properties.
Sulfamerazine: An antibiotic used to treat bacterial infections.
Chloramphenicol: A broad-spectrum antibiotic.
Uniqueness: 3beta-Acetoxyurs-12-en-11-one is unique due to its specific structure and the presence of an acetoxy group at the 3beta position, which contributes to its potent antimicrobial activity . This structural feature distinguishes it from other similar compounds and enhances its effectiveness against a wide range of microorganisms.
Propiedades
Fórmula molecular |
C32H50O3 |
|---|---|
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1 |
Clave InChI |
JPJFFXBKQYGGMF-OPRPSYRCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C |
SMILES canónico |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


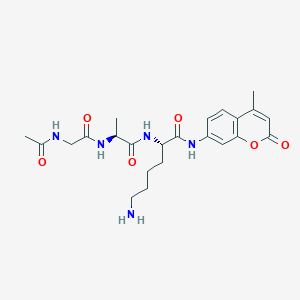
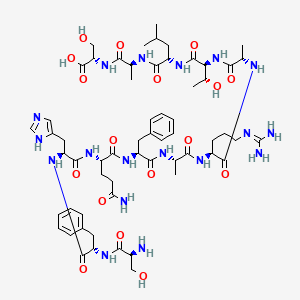

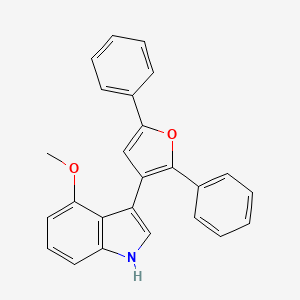
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
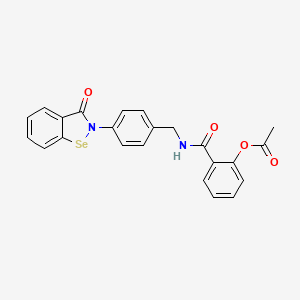
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
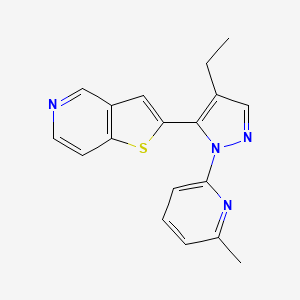
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

